methyl [(5-fluoro-3-nitro-1H-indol-2-yl)thio]acetate
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Overview
Description
Methyl [(5-fluoro-3-nitro-1H-indol-2-yl)thio]acetate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied.
Mechanism of Action
The mechanism of action of methyl [(5-fluoro-3-nitro-1H-indol-2-yl)thio]acetate is not fully understood. However, it has been suggested that it acts by inhibiting the activity of enzymes involved in DNA replication and protein synthesis, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also has antibacterial and antiviral properties.
Advantages and Limitations for Lab Experiments
Methyl [(5-fluoro-3-nitro-1H-indol-2-yl)thio]acetate has several advantages for lab experiments. It is easy to synthesize and has a high yield. It also exhibits potent anticancer activity against various cancer cell lines. However, its solubility in water is limited, which can affect its bioavailability.
Future Directions
There are several future directions for the research on methyl [(5-fluoro-3-nitro-1H-indol-2-yl)thio]acetate. One of the future directions is to explore its potential applications in the treatment of bacterial and viral infections. Another future direction is to investigate its mechanism of action in more detail. Additionally, further studies can be conducted to improve its solubility and bioavailability.
Conclusion:
This compound is a chemical compound with potential applications in medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to explore its potential applications in the treatment of bacterial and viral infections and to investigate its mechanism of action in more detail.
Synthesis Methods
Methyl [(5-fluoro-3-nitro-1H-indol-2-yl)thio]acetate can be synthesized using various methods. One of the commonly used methods is the reaction of 5-fluoro-3-nitroindole with thioglycolic acid in the presence of a base such as potassium carbonate. The reaction yields this compound as a yellow solid with a high yield.
Scientific Research Applications
Methyl [(5-fluoro-3-nitro-1H-indol-2-yl)thio]acetate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It also has potential applications in the treatment of bacterial and viral infections.
properties
IUPAC Name |
methyl 2-[(5-fluoro-3-nitro-1H-indol-2-yl)sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O4S/c1-18-9(15)5-19-11-10(14(16)17)7-4-6(12)2-3-8(7)13-11/h2-4,13H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNVLIYWSQDJAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=C(C2=C(N1)C=CC(=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
41.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24822628 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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